3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound with a unique structure that includes both fluorenyl and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Protection of Amino Groups: The amino groups are protected using fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Linker: The phenyl linker is introduced through a series of coupling reactions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection and Final Coupling: The protecting groups are removed under acidic or basic conditions, and the final coupling reaction is performed to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the fluorenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The fluorenyl and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
- 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorenyl and tert-butoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(16-27(33)34)20-14-12-19(13-15-20)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQAZNCMYGBYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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